Sulfone, 2-chloroethyl p-tolyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfone, 2-chloroethyl p-tolyl, can be achieved through several methods. One common approach involves the reaction of p-toluenesulfonyl chloride with 2-chloroethanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired sulfone compound.
Another method involves the use of phase-transfer catalysis, where the reaction between p-toluenesulfonyl chloride and 2-chloroethanol is facilitated by a phase-transfer catalyst such as tetrabutylammonium bromide. This method offers improved yields and reaction rates.
Industrial Production Methods
In industrial settings, the production of this compound, may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Sulfone, 2-chloroethyl p-tolyl, undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfoxides or further oxidation to form sulfones.
Reduction Reactions: The sulfonyl group can be reduced to form sulfides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azidoethyl p-tolyl sulfone, thioethyl p-tolyl sulfone, and alkoxyethyl p-tolyl sulfone.
Oxidation Reactions: Products include sulfoxides and further oxidized sulfones.
Reduction Reactions: Products include sulfides and other reduced derivatives.
Scientific Research Applications
Sulfone, 2-chloroethyl p-tolyl, finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfone derivatives.
Biology: It serves as a reagent in biochemical studies, including enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of sulfone, 2-chloroethyl p-tolyl, involves its interaction with various molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This can result in the modification of proteins, enzymes, and other cellular components, affecting their function and activity.
The sulfonyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s ability to form stable sulfone derivatives makes it a valuable tool in studying biochemical processes and developing therapeutic agents.
Comparison with Similar Compounds
Sulfone, 2-chloroethyl p-tolyl, can be compared with other similar compounds, such as:
Methyl p-tolyl sulfone: Lacks the chloroethyl group, resulting in different reactivity and applications.
Ethyl p-tolyl sulfone: Similar structure but with an ethyl group instead of a chloroethyl group, leading to variations in chemical behavior.
Phenyl p-tolyl sulfone:
The uniqueness of this compound, lies in its combination of the chloroethyl and p-tolyl groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAGAJLNIOIGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276682 | |
Record name | Sulfone, 2-chloroethyl p-tolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22381-53-9 | |
Record name | 1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22381-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, 2-chloroethyl p-tolyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022381539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfone, 2-chloroethyl p-tolyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfone, 2-chloroethyl p-tolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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